1-Stearoyl-2-docosahexaenoyl-sn-glycerol

Overview

Description

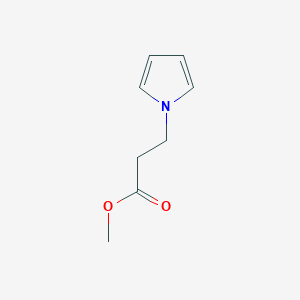

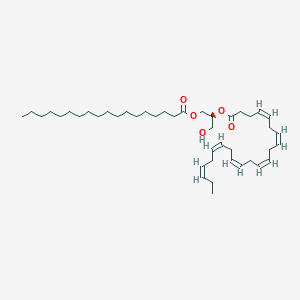

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a sodium salt of glycerophospholipid, with substitution of stearic acid, docosahexaenic acid and phospho-rac- (1-glycerol) at the sn-1, sn-2 and sn-3 positions respectively, in the glycerol backbone . It has been used in liposome preparation .

Synthesis Analysis

The synthesis of this compound involves the use of stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions respectively . It has been synthesized for comparative studies in research .Molecular Structure Analysis

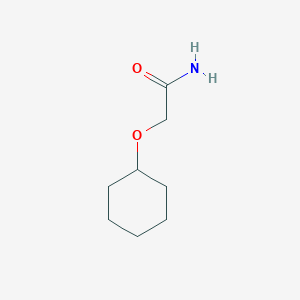

The molecular formula of this compound is C43H72O5 . The molecule contains a total of 119 bonds, including 47 non-H bonds, 8 multiple bonds, 36 rotatable bonds, 8 double bonds, 2 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis

This compound has been observed to evoke increases in intracellular calcium concentration . It has also been used in gradient temperature Raman spectroscopy studies .Physical And Chemical Properties Analysis

The molecular weight of this compound is 669.0 g/mol . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications

Lipid Bilayer Structure and Function

1-Stearoyl-2-docosahexaenoyl-sn-glycerol plays a crucial role in the structure and function of lipid bilayers, which are fundamental components of cell membranes. Mihailescu and Gawrisch (2006) found that the polyunsaturated docosahexaenoic acid (DHA) chain in such lipids prefers to reside near the lipid-water interface, impacting membrane properties like elasticity and possibly affecting the function of integral membrane proteins such as rhodopsin (Mihailescu & Gawrisch, 2006).

Molecular Conformation and Membrane Fluidity

The conformation of this compound influences the properties of diacylglycerols and membranes. Applegate and Glomset (1991) demonstrated that the presence of unsaturated fatty acids like DHA in such molecules can lead to regular shapes, affecting membrane fluidity and structure (Applegate & Glomset, 1991).

Lipid Metabolism and Enzymatic Activity

This lipid is also significant in enzymatic activities related to lipid metabolism. Holub and Piekarski (1978) explored its role as a substrate for diacylglycerol kinase in rat brain microsomes, revealing insights into lipid metabolic pathways (Holub & Piekarski, 1978).

Lipid Phase Behavior and Membrane Dynamics

Dumaual, Jenski, and Stillwell (2000) studied the phase behavior of lipid mixtures containing this compound, observing phase separation in lipid bilayers and monolayers. Such phase behavior is vital for understanding how these lipids participate in the formation and maintenance of membrane structures (Dumaual, Jenski, & Stillwell, 2000).

Novel Lipid Conjugates for Therapeutic Use

The lipid has been used to create novel conjugates for therapeutic applications. Zerouga, Stillwell, and Jenski (2002) synthesized a phosphatidylcholine conjugated with DHA and methotrexate, combining the anticancer activities of both components in a molecule suitable for liposome bilayer delivery (Zerouga, Stillwell, & Jenski, 2002).

Influence on Membrane Protein Function

The presence of DHA in this compound can significantly influence the function of integral membrane proteins. Eldho et al. (2003) suggested that the redistribution of chain densities in lipid bilayers due to DHA affects the function of such proteins (Eldho, Feller, Tristram-Nagle, Polozov, & Gawrisch, 2003).

Cellular Signal Transduction

This lipid is implicated in cellular signal transduction processes. Aires et al. (2007) found that diacylglycerol-containing arachidonic acid and docosahexaenoic acid can modulate the activation of TRPC6 calcium channels, playing a role in cellular signaling mechanisms (Aires, Hichami, Boulay, & Khan, 2007).

Structural Studies and Modeling

Research by Binder and Gawrisch (2001) and others have contributed significantly to our understanding of the structural properties of lipid bilayers containing this lipid, utilizing methods like infrared linear dichroism, X-ray measurements, and molecular dynamics simulations (Binder & Gawrisch, 2001).

Influence on Muscle Tone

The lipid also has implications in modulating muscle tone. Hichami et al. (2005) synthesized a diacylglycerol containing DHA and assessed its role in the contraction of airway smooth muscle, suggesting potential therapeutic applications (Hichami, Morin, Rousseau, & Khan, 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDXVTOFXXDOGH-KXYFHQNYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

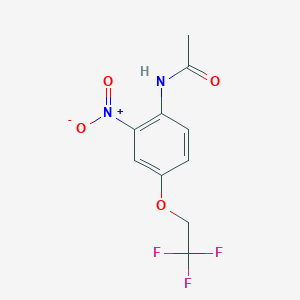

![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)

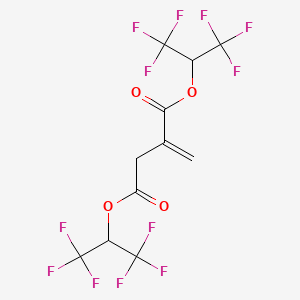

![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)